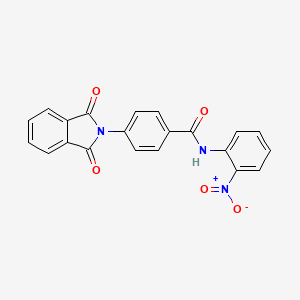![molecular formula C20H29NO B5091418 4-[3-(2-adamantylamino)butyl]phenol](/img/structure/B5091418.png)
4-[3-(2-adamantylamino)butyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-adamantylamino)butyl]phenol, also known as ADB-Butinaca, is a synthetic cannabinoid that has gained significant attention in the scientific research community due to its potential therapeutic properties. This compound belongs to the group of compounds known as designer drugs, which are synthesized to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
作用机制
The mechanism of action of 4-[3-(2-adamantylamino)butyl]phenol is not fully understood, but it is believed to act as a partial agonist of the CB1 and CB2 receptors in the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and immune function. By binding to these receptors, 4-[3-(2-adamantylamino)butyl]phenol may modulate the activity of the endocannabinoid system and produce its therapeutic effects.
Biochemical and physiological effects
4-[3-(2-adamantylamino)butyl]phenol has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity, decrease inflammation, and reduce seizure activity. Additionally, it has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in regulating mood, appetite, and other physiological processes.
实验室实验的优点和局限性
4-[3-(2-adamantylamino)butyl]phenol has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows researchers to study the effects of endocannabinoid system modulation in a controlled manner. Additionally, it has a long half-life and can be administered in a variety of ways, including orally, intravenously, and intraperitoneally.
However, there are also limitations to the use of 4-[3-(2-adamantylamino)butyl]phenol in lab experiments. Its synthetic nature means that it may not accurately mimic the effects of naturally occurring cannabinoids found in the cannabis plant. Additionally, its potency and selectivity may make it difficult to extrapolate findings to other compounds that modulate the endocannabinoid system.
未来方向
There are several potential future directions for research on 4-[3-(2-adamantylamino)butyl]phenol. One area of interest is its potential use as a treatment for psychiatric disorders such as anxiety and depression. Additionally, further research is needed to better understand its mechanism of action and how it modulates the endocannabinoid system. Finally, there is a need for more studies to evaluate the safety and efficacy of 4-[3-(2-adamantylamino)butyl]phenol in humans, which could pave the way for its use as a therapeutic agent in the future.
Conclusion
In conclusion, 4-[3-(2-adamantylamino)butyl]phenol is a synthetic cannabinoid that has gained significant attention in the scientific research community due to its potential therapeutic properties. Its synthesis method has been described in detail in the scientific literature, and it has been studied extensively for its potential use in the treatment of pain, inflammation, seizures, and psychiatric disorders. Its mechanism of action involves binding to the CB1 and CB2 receptors in the endocannabinoid system, and it produces a range of biochemical and physiological effects in animal models. While it has several advantages for use in lab experiments, there are also limitations to its use, and further research is needed to better understand its potential therapeutic properties and safety in humans.
合成方法
The synthesis of 4-[3-(2-adamantylamino)butyl]phenol involves the reaction of 4-hydroxybenzaldehyde with 2-adamantylamine, followed by the addition of butylamine and the reduction of the resulting imine with sodium triacetoxyborohydride. This method has been described in detail in the scientific literature and has been used by several research groups to synthesize 4-[3-(2-adamantylamino)butyl]phenol for their studies.
科学研究应用
4-[3-(2-adamantylamino)butyl]phenol has been studied extensively for its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant effects in animal models. Additionally, it has been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders. 4-[3-(2-adamantylamino)butyl]phenol has also been used in research to better understand the endocannabinoid system and its role in various physiological processes.
属性
IUPAC Name |
4-[3-(2-adamantylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-13(2-3-14-4-6-19(22)7-5-14)21-20-17-9-15-8-16(11-17)12-18(20)10-15/h4-7,13,15-18,20-22H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWUGTIBJUYQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Adamantylamino)butyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)
![ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)
![butyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5091359.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5091368.png)
![2-chloro-5-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091376.png)


![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5091403.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5091408.png)

![methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-({[(diphenylmethyl)amino]carbonyl}amino)-5-oxopentanoate](/img/structure/B5091425.png)
![1-acetyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5091445.png)